1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
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Description
1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H16F3N3 and its molecular weight is 403.408. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their interesting structural, biological, pharmacological, and reactivity features .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound might interact with its targets through a process involving the trifluoromethyl group .
Biochemical Pathways
The compound might be involved in various biochemical reactions due to the presence of the trifluoromethyl group .
Pharmacokinetics
Similar compounds have been evaluated spectrophotometrically at room temperature in acetonitrile solution , which might give some insights into its pharmacokinetic properties.
Result of Action
Similar compounds have shown desirable levels of mean parasitemia and highest percent suppression against plasmodium berghei infected mice .
Action Environment
The compound’s action might be influenced by factors such as temperature, as similar compounds have been evaluated spectrophotometrically at room temperature .
Biological Activity
1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on anti-inflammatory and anticancer properties.
Synthesis and Characterization
The synthesis of pyrazolo[4,3-c]quinolines typically involves the reaction of substituted anilines with pyrazole derivatives. For instance, the compound can be synthesized through a multi-step process that includes forming the pyrazole ring followed by cyclization to form the quinoline structure. The characterization of these compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structural integrity and purity.
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinolines. A study demonstrated that derivatives of this class exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways.
Table 1: Anti-inflammatory Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
2a | 0.39 | iNOS inhibition |
2i | 0.45 | COX-2 inhibition |
2m | 0.50 | NO scavenging |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has also been investigated. These compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have been tested against breast cancer and prostate cancer cell lines, demonstrating significant growth inhibition.
Table 2: Cytotoxicity of Pyrazolo[4,3-c]quinoline Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
2a | MCF-7 (Breast) | 5.0 |
2b | PC-3 (Prostate) | 8.5 |
2c | A549 (Lung) | 6.0 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that the presence of specific substituents on the phenyl rings significantly influences the biological activity of these compounds. For instance:
- Trifluoromethyl groups enhance lipophilicity and may improve cell membrane permeability.
- Electron-donating groups at para positions tend to increase anti-inflammatory activity compared to ortho or meta substitutions.
Case Studies
-
Case Study: Inhibition of NO Production
- A study evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production in LPS-stimulated RAW 264.7 cells. The most potent compound demonstrated an IC50 value comparable to established anti-inflammatory drugs.
-
Case Study: Anticancer Efficacy
- In vitro assays showed that specific derivatives caused significant apoptosis in cancer cell lines with associated activation of caspases, highlighting their potential as anticancer agents.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3/c1-15-7-10-18(11-8-15)30-23-19-12-9-17(24(25,26)27)13-21(19)28-14-20(23)22(29-30)16-5-3-2-4-6-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFQOZAMWNRUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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